2-Fluoro-5-iodophenylboronic acid
Overview
Description
2-Fluoro-5-iodophenylboronic acid is a compound that belongs to the family of arylboronic acids, which are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. These compounds are characterized by the presence of a boronic acid functional group attached to an aromatic ring that is further substituted with various functional groups, such as fluorine and iodine in this case .
Synthesis Analysis
The synthesis of fluoro-substituted phenylboronic acids often involves palladium-catalyzed cross-coupling reactions, as demonstrated in the synthesis of related compounds . For instance, the synthesis of 2-fluoro-4-(trans-4-alkylcyclohexyl)phenylboronic acid was achieved using a sequence of reactions starting with 1-(trans-4-alkylcyclohexyl)-3-fluorobenzene, n-butyllithium, tributyl borate, and potassium tert-butoxide, with the reaction conditions optimized for yield and reaction time .
Molecular Structure Analysis
The molecular structure of fluoro-substituted phenylboronic acids can be determined using techniques such as X-ray diffraction, NMR spectroscopy, and computational methods . For example, X-ray analyses of functionalized 2-formylphenylboronic acids, which are structurally related to 2-fluoro-5-iodophenylboronic acid, revealed diverse solid-state molecular structures ranging from planar open forms to cyclic oxaborole derivatives .
Chemical Reactions Analysis
Fluoro-substituted phenylboronic acids are reactive intermediates in various chemical reactions. They are particularly effective in cross-coupling reactions due to the electron-withdrawing nature of the fluorine substituent, which can enhance the reactivity of the boronic acid group . The synthesis of 4-((2-fluoro-5-pyridyl)dimethylsilyl)phenylboronic acid and its subsequent use in a Suzuki-Miyaura coupling reaction exemplifies the utility of these compounds in forming carbon-carbon bonds .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluoro-substituted phenylboronic acids are influenced by the presence of electron-withdrawing groups such as fluorine. These substituents can increase the acidity of the boronic acid and affect its tautomeric equilibrium with cyclic benzoxaborole forms . The pKa values and tautomeric equilibria of these compounds have been studied using spectrophotometric methods and NMR spectroscopy . Additionally, the presence of fluorine can confer unique mesomorphic properties to the compounds, as observed in related fluoro-substituted terphenyls .
Scientific Research Applications
Synthesis of New Heterocyclic Compounds
- Researchers have used 2-fluoro-5-iodophenylboronic acid in the synthesis of new heterocyclic compounds containing iodine, oxygen, and boron. This was part of a study to investigate the structure of these compounds using X-ray crystallography, revealing insights into their molecular configuration and potential applications in chemistry (Nemykin et al., 2011).
Fluorescence Quenching Studies
- In a study examining fluorescence quenching, derivatives of 2-fluoro-5-iodophenylboronic acid, such as 4-fluoro-2-methoxyphenyl boronic acid, were investigated to understand their quenching mechanisms at room temperature. This research is valuable in understanding the photochemical properties of these compounds (H. S. Geethanjali et al., 2015).
Antimicrobial Activity of Boronic Acid Derivatives
- Research focused on synthesizing diiodophenylboronic acid derivatives from 2-fluoro-5-iodophenylboronic acid revealed that some of these compounds have potent antibacterial and antifungal activities. These findings highlight the potential of these compounds in developing new antimicrobial agents (R. Al‐Zoubi et al., 2017).
Synthesis of Thiophene Derivatives
- A study on the synthesis of thiophene derivatives involved the use of various arylboronic acids, including 2-fluoro-5-iodophenylboronic acid. This research provided insights into how different substituents on arylboronic acids affect the properties of the synthesized products, which could have implications in medicinal chemistry (H. Ikram et al., 2015).
Development of Anticancer Agents
- In the field of oncology, derivatives of 2-fluoro-5-iodophenylboronic acid have been studied for their antiproliferative and proapoptotic properties in cancer cells. This research is significant in the search for new anticancer agents (Mateusz Psurski et al., 2018).
Exploring the Chemical Properties of Phenylboronic Compounds
- Another study investigated the influence of fluorine substituents on the properties of phenylboronic compounds, including 2-fluoro-5-iodophenylboronic acid. This research is crucial for understanding the fundamental properties of these compounds and their potential applications in various fields, including material science and biology (Jan T. Gozdalik et al., 2017).
Tautomeric Cyclization Equilibria Studies
- Research on fluoro-substituted 2-formylphenylboronic acids, related to 2-fluoro-5-iodophenylboronic acid, explored their tautomeric cyclization equilibria. This study provided insights into the molecular structure and properties of these compounds (K. Kowalska et al., 2016).
Glucose Sensing and Selectivity Improvement
- In a study on glucose sensing, derivatives of 2-fluoro-5-iodophenylboronic acid were used to improve the selectivity and sensitivity of fluorescent sensors. This research has potential applications in the development of more accurate glucose monitoring systems (Yan-Jun Huang et al., 2013).
Future Directions
The future directions of “2-Fluoro-5-iodophenylboronic acid” could involve its use in the preparation of phenylboronic catechol esters, which are promising anion receptors for polymer electrolytes . Additionally, its halogenated derivatives have shown antibacterial and antibiofilm activity against certain Vibrio species, suggesting potential applications in combating bacterial infections .
properties
IUPAC Name |
(2-fluoro-5-iodophenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BFIO2/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3,10-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZPDCZSOVJLEKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)I)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BFIO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00584395 | |
Record name | (2-Fluoro-5-iodophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00584395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.82 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-5-iodophenylboronic acid | |
CAS RN |
866683-41-2 | |
Record name | 2-Fluoro-5-iodophenylboronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=866683-41-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2-Fluoro-5-iodophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00584395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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